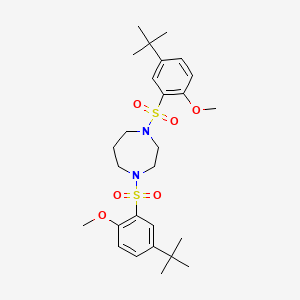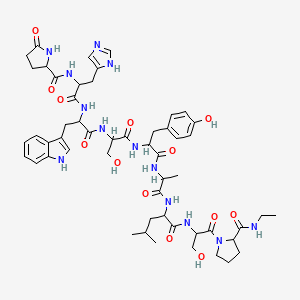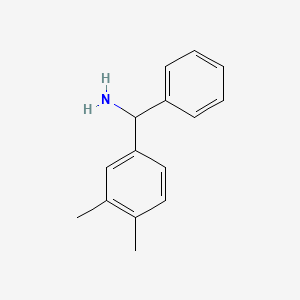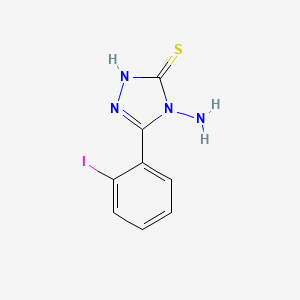
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin ist eine chemische Verbindung, die zur Familie der Pyrazole gehört. Pyrazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome an benachbarten Positionen enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms in der vierten Position, einer Methylgruppe in der dritten Position und einer Phenylgruppe in der ersten Position des Pyrazolrings aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin beinhaltet typischerweise die Cyclisierung geeigneter Hydrazinderivate mit 1,3-Diketonen oder deren Äquivalenten. Eine gängige Methode beinhaltet die Reaktion von Phenylhydrazin mit 4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-carbaldehyd unter sauren Bedingungen . Die Reaktion wird üblicherweise in Ethanol oder einem anderen geeigneten Lösungsmittel durchgeführt, wobei die Temperatur auf etwa 0 °C bis 5 °C gehalten wird, um eine optimale Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazol-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Halogensubstitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole, die für spezifische Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Industrie: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien wie Polymeren und Farbstoffen eingesetzt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of phenylhydrazine with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions . The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained at around 0°C to 5°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Wirkmechanismus
Der Wirkungsmechanismus von 4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann es beispielsweise bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seinen potenziellen krebshemmenden Wirkungen führt. Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und den Strukturmodifikationen der Verbindung variieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methyl-1-phenyl-1H-pyrazol-5-amin: Fehlt das Chloratom an der vierten Position.
5-Chlor-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyd: Enthält eine Aldehydgruppe anstelle einer Aminogruppe.
5-Amino-3-methyl-1-phenylpyrazol: Ähnliche Struktur, aber ohne das Chloratom
Einzigartigkeit
4-Chlor-3-methyl-1-phenyl-1H-pyrazol-5-amin ist aufgrund des Vorhandenseins des Chloratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Dieses Strukturmerkmal ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
InChI-Schlüssel |
SSKXJZPZQLTKAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Cl)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)


![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)



